

Solubility of Rubidium Acetate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Rubidium acetate

Cat. No.: B1592912

[Get Quote](#)

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **rubidium acetate** in water and a qualitative assessment of its solubility in organic solvents. The information contained herein is intended to support research and development activities where **rubidium acetate** is utilized.

Physicochemical Properties of Rubidium Acetate

Rubidium acetate (CH_3COORb) is the rubidium salt of acetic acid. It is a white, hygroscopic crystalline solid. As a salt of a strong base (rubidium hydroxide) and a weak acid (acetic acid), aqueous solutions of **rubidium acetate** are slightly alkaline.

Property	Value	Reference
Molar Mass	144.51 g/mol	[1] [2]
Melting Point	246 °C (decomposes)	[1] [2]
Appearance	White solid	[1] [2]

Solubility of Rubidium Acetate in Water

Rubidium acetate is highly soluble in water.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#) The solubility increases with temperature. The following table summarizes the available quantitative data for the solubility of

rubidium acetate in water at various temperatures. It is important to note a significant discrepancy in the reported values around 45°C, which may be due to different experimental conditions or reporting standards.

Temperature (°C)	Solubility (g/100 g H ₂ O)	Solubility (g/100 mL H ₂ O)	Reference
-9.5	485.5	[7]	
40	86		
44.7	626	[7]	
45	85	[1][2]	
99.4	835	[7]	

Solubility of Rubidium Acetate in Organic Solvents

While several sources state that **rubidium acetate** is soluble in organic solvents, specific quantitative data for common organic solvents such as methanol, ethanol, or acetone is not readily available in the reviewed literature. General solubility rules suggest that acetates are often soluble in polar organic solvents. However, experimental verification is recommended for specific applications.

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of an inorganic salt like **rubidium acetate** in water.

Method 1: Isothermal Saturation and Gravimetric Analysis

This method involves preparing a saturated solution at a constant temperature and then determining the concentration of the solute.

Materials:

- **Rubidium acetate**

- Distilled or deionized water
- Constant temperature water bath or incubator
- Stirring plate and magnetic stir bars
- Calibrated thermometer
- Syringe with a filter attachment (e.g., 0.45 µm pore size)
- Pre-weighed weighing bottles or evaporating dishes
- Analytical balance
- Drying oven

Procedure:

- Add an excess amount of **rubidium acetate** to a known volume of distilled water in a sealed container.
- Place the container in a constant temperature water bath set to the desired temperature.
- Stir the solution vigorously using a magnetic stir bar for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
- After equilibration, stop stirring and allow the undissolved solid to settle.
- Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a pre-warmed syringe fitted with a filter to avoid drawing up any solid particles.
- Transfer the filtered solution to a pre-weighed, dry weighing bottle.
- Weigh the weighing bottle containing the solution to determine the mass of the solution.
- Place the weighing bottle in a drying oven at a suitable temperature (e.g., 110°C) until all the water has evaporated and a constant weight of the dry salt is achieved.

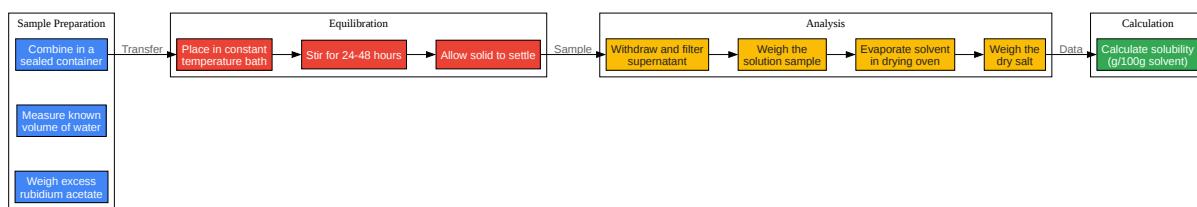
- Cool the weighing bottle in a desiccator and weigh it to determine the mass of the dissolved **rubidium acetate**.
- Calculate the solubility in grams of solute per 100 g of solvent.

Method 2: Visual Method by Temperature Variation

This method involves determining the temperature at which a solution of known concentration becomes saturated.

Materials:

- **Rubidium acetate**
- Distilled or deionized water
- Test tube
- Water bath with heating and cooling capabilities
- Calibrated thermometer
- Stirring rod or magnetic stirrer
- Analytical balance


Procedure:

- Accurately weigh a known amount of **rubidium acetate** and a known amount of distilled water into a test tube.
- Heat the test tube in a water bath while stirring until all the solid has completely dissolved.
- Slowly cool the solution while continuing to stir and monitor the temperature closely.
- Record the temperature at which the first crystals of **rubidium acetate** appear. This is the saturation temperature for that specific concentration.

- To ensure accuracy, the process can be repeated by gently reheating the solution to dissolve the crystals and then re-cooling to observe the crystallization temperature again.
- Repeat the experiment with different known concentrations of **rubidium acetate** to determine the solubility at various temperatures.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for determining the solubility of a salt using the isothermal saturation method.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for determining solubility.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Rubidium acetate - Wikipedia [en.wikipedia.org]
- 2. assignmentpoint.com [assignmentpoint.com]
- 3. CAS 563-67-7: Rubidium acetate | CymitQuimica [cymitquimica.com]
- 4. Itschem.com [Itschem.com]
- 5. Rubidium Acetate - ProChem, Inc. [prochemonline.com]
- 6. Rubidium Acetate - CAS 563-67-7 [prochemonline.com]
- 7. rubidium acetate [chemister.ru]
- To cite this document: BenchChem. [Solubility of Rubidium Acetate: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1592912#solubility-of-rubidium-acetate-in-water-and-organic-solvents]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com